molecular formula C11H10Cl2INO B1592875 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one CAS No. 545445-10-1

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one

Cat. No. B1592875
M. Wt: 370.01 g/mol
InChI Key: JVLADMOFJQGIIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H10Cl2INO . It is a solid substance and is used as an important pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one involves an eight-step procedure starting from inexpensive 4-chloronitrobenzene and piperidine . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . Most of these reactions are highly efficient and practical as they occur under mild conditions . Most of the intermediates can be obtained through simple slurry or recrystallization, and column chromatography purification is not necessary .


Molecular Structure Analysis

The molecular structure of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one is characterized by two different six-ring lactam structures . The InChI code for this compound is 1S/C11H10Cl2INO/c12-11(13)6-1-7-15(10(11)16)9-4-2-8(14)3-5-9/h2-5H,1,6-7H2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one are highly efficient and practical as they occur under mild conditions . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere .


Physical And Chemical Properties Analysis

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one is a solid substance . It has a molecular weight of 370.02 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

“3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one” is an important pharmaceutical intermediate . It’s used in the synthesis of Apixaban , a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa .

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : It’s used in the synthesis of Apixaban, an oral anticoagulant drug used for the clinical treatment of various thromboembolic disorders .
  • Methods of Application : Starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure for the intermediate has been developed . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams .
  • Results or Outcomes : The process is efficient and practical as it occurs under mild conditions. Most of the intermediates can be obtained through simple slurry or recrystallization, and column chromatography purification is not necessary .

Apart from its use in the synthesis of Apixaban, “3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one” is also used in the preparation of novel tetrahydropyrazolopyridone derivatives . Here’s a brief overview:

  • Scientific Field : Organic Chemistry .
  • Application Summary : It’s used in the preparation of novel tetrahydropyrazolopyridone derivatives . These derivatives could potentially have various applications in medicinal chemistry, depending on their specific structures and properties.
  • Results or Outcomes : The outcomes would also depend on the specific derivative being synthesized. In general, the goal would be to obtain a pure, high-yield product that can be used for further testing or development .

“3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one” is also used in the preparation of anti-coagulants . Here’s a brief overview:

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : It’s used in the preparation of various anti-coagulants . Anticoagulants are substances that prevent coagulation (clotting) of blood, thereby prolonging the clotting time. They are used to treat and prevent blood clots that can occur in blood vessels.
  • Results or Outcomes : The outcomes would also depend on the specific anticoagulant being synthesized. In general, the goal would be to obtain a pure, high-yield product that can be used for further testing or development .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3,3-dichloro-1-(4-iodophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2INO/c12-11(13)6-1-7-15(10(11)16)9-4-2-8(14)3-5-9/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLADMOFJQGIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)I)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625156
Record name 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one

CAS RN

545445-10-1
Record name 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SV Rao, RK Dubey, G Nagarajuna, GS Mallikarjuna… - researchgate.net
Developed a new process for gem di-chlorination of 1-(4-iodophenyl) piperidin-2-one with Thionyl chloride to synthesis Apixaban one of the intermediate, Amidation of Ethyl 4, 5, 6, 7-…
Number of citations: 4 www.researchgate.net

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